molecular formula C6H6N4O B4330572 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B4330572
M. Wt: 150.14 g/mol
InChI Key: BQIUZCAWUODVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is a heterocyclic compound that contains a pyrrole ring and an oxadiazole ring, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. These inhibitory effects may contribute to the compound's anticancer, antimicrobial, and anti-inflammatory activities.
Biochemical and Physiological Effects:
Studies have shown that 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been shown to disrupt bacterial cell membranes, which may contribute to its antimicrobial activity. In addition, it has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine in lab experiments is its broad range of potential applications. It has been studied for its potential in various fields, including cancer research, microbiology, and immunology. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of more targeted applications.

Future Directions

There are many potential future directions for research on 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. One direction is the development of more targeted applications, based on a better understanding of its mechanism of action. Another direction is the optimization of its synthesis method, to improve yields and reduce costs. In addition, further studies are needed to determine its safety and efficacy in vivo, as well as its potential for clinical use. Overall, the potential applications of this compound make it an exciting area of research for the future.

Scientific Research Applications

The potential applications of 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine in scientific research are vast. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an antimicrobial agent, as it has been shown to have activity against various bacteria and fungi. In addition, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

4-pyrrol-1-yl-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-5-6(9-11-8-5)10-3-1-2-4-10/h1-4H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIUZCAWUODVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 3
4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 4
4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

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